2-[2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3(2H)-yl]-1-phenyl-1-ethanone hydrobromide
Description
Chemical Identity and Structure 2-[2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3(2H)-yl]-1-phenyl-1-ethanone hydrobromide, commonly known as Pifithrin-α hydrobromide (PFTα), is a synthetic small-molecule inhibitor of the tumor suppressor protein p52. Its molecular formula is C₁₆H₁₈N₂OS·HBr, with a molecular weight of 367.3 g/mol . The canonical SMILES representation is CC1=CC=C(C=C1)C(=O)CN2C3=C(CCCC3)SC2=N.Br, highlighting the benzothiazole core, tetrahydro ring system, and the hydrobromide counterion .
Synthesis and Purity
PFTα is synthesized via a published route involving condensation of substituted benzothiazole intermediates with aryl ketones, as described by Zhu et al. (2002) . The final product is characterized by high purity (>99.5%) through NMR and chromatographic methods .
Properties
IUPAC Name |
2-(2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-yl)-1-phenylethanone;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS.BrH/c16-15-17(12-8-4-5-9-14(12)19-15)10-13(18)11-6-2-1-3-7-11;/h1-3,6-7,16H,4-5,8-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAYXCCDWKFAPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N(C(=N)S2)CC(=O)C3=CC=CC=C3.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3(2H)-yl]-1-phenyl-1-ethanone hydrobromide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C15H17BrN2OS
- Molecular Weight : 387.722 g/mol
- CAS Number : 389850-23-1
Antitumor Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant antitumor properties. For instance, compounds similar to 2-[2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3(2H)-yl]-1-phenyl-1-ethanone have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells through multiple pathways including the induction of oxidative stress and modulation of cell signaling pathways related to cell survival and proliferation .
Antimicrobial Activity
The compound has shown promising results against various microorganisms. In vitro assays revealed that it possesses antimicrobial properties against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard methods such as disk diffusion and broth dilution techniques. Compounds with similar structures have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Antioxidant Properties
The antioxidant activity of the compound was assessed using various assays including DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power). Results indicated that it effectively scavenges free radicals, which is crucial for preventing oxidative stress-related diseases. The structure of the compound contributes to its ability to donate electrons and neutralize free radicals .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of benzothiazole derivatives. Modifications in the benzothiazole core or the phenyl substituent can significantly affect the compound's efficacy. For example:
- Substituent Variations : Different substituents on the phenyl ring can enhance or diminish biological activity.
- Ring Modifications : Altering the tetrahydrobenzothiazole moiety can influence the interaction with biological targets.
Case Study 1: Antitumor Efficacy
In a study involving human cancer cell lines (e.g., MCF-7, HeLa), derivatives of benzothiazole were tested for cytotoxic effects. The results showed that compounds with higher electron-donating groups exhibited increased cytotoxicity compared to those with electron-withdrawing groups. This suggests that electronic properties play a critical role in determining antitumor activity .
Case Study 2: Antimicrobial Testing
A series of benzothiazole derivatives were tested against clinical isolates of Staphylococcus aureus. The study found that certain modifications led to a significant reduction in MIC values, indicating enhanced antimicrobial potency. The best-performing derivative had an MIC of 15.62 µg/mL against S. aureus, highlighting its potential as a therapeutic agent .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. Studies have shown that the incorporation of various substituents can enhance the efficacy of these compounds against a range of pathogens. For instance, compounds similar to 2-[2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3(2H)-yl]-1-phenyl-1-ethanone hydrobromide have demonstrated activity against both Gram-positive and Gram-negative bacteria .
Anthelmintic Properties
The compound has been investigated for its potential as an anthelmintic agent. In vitro studies have shown that certain benzothiazole derivatives exhibit activity comparable to standard anthelmintic drugs like albendazole. This suggests that this compound could be a candidate for further development in treating parasitic infections .
Anti-inflammatory Effects
The anti-inflammatory potential of benzothiazole derivatives has been explored extensively. Compounds with similar structures have been shown to inhibit inflammatory pathways effectively. The specific mechanisms often involve the modulation of cytokine production and inhibition of inflammatory mediators .
Synthetic Methodologies
The synthesis of this compound involves several steps:
- Formation of Benzothiazole Framework : This typically includes cyclization reactions involving thioketones and amines.
- Substitution Reactions : The introduction of phenyl and other substituents can be achieved through electrophilic aromatic substitution or nucleophilic attacks.
- Hydrobromide Salt Formation : The final step often involves the formation of the hydrobromide salt to enhance solubility and stability.
Case Study 1: Antimicrobial Efficacy
A study published in Advances in Basic and Applied Sciences evaluated various benzothiazole derivatives for their antimicrobial activity against clinical isolates of bacteria. The study concluded that certain modifications to the benzothiazole core significantly enhanced antibacterial potency .
Case Study 2: Anthelmintic Activity
Research conducted on the anthelmintic properties of benzothiazole derivatives showed promising results in inhibiting the growth of helminths in vitro. The study highlighted the structure–activity relationship (SAR) that could guide future drug design efforts .
Chemical Reactions Analysis
Acid-Base Reactions
The hydrobromide salt form enables reversible protonation/deprotonation under varying pH conditions:
-
Deprotonation :
In alkaline environments (e.g., NaOH/ethanol), the imino group (−NH) releases HBr, regenerating the free base (CID 3787830) . This facilitates nucleophilic reactivity at the benzothiazole nitrogen.
Reaction : -
Reprotonation :
Reacidification with HBr restores the salt form, enhancing stability for storage .
Nucleophilic Substitution
The imino group and benzothiazole nitrogen participate in alkylation/acylation:
-
Quaternary Salt Formation :
Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF) to form quaternary ammonium derivatives .
Example : -
Acylation :
Reacts with acetyl chloride in pyridine to yield acetylated derivatives at the imino nitrogen .
Condensation Reactions
The ketone group undergoes reactivity typical of aromatic ketones:
-
Hydrazone Formation :
Reacts with hydrazines (e.g., phenylhydrazine) in ethanol under reflux to form hydrazones .
Product : -
Oxime Synthesis :
Reacts with hydroxylamine hydrochloride in aqueous NaOH to produce oximes .
Reduction
-
Ketone Reduction :
Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the ketone to a secondary alcohol .
Product :
Oxidation
-
Thiazole Ring Oxidation :
Under strong oxidants (e.g., H₂O₂), the sulfur in the benzothiazole ring oxidizes to sulfoxide or sulfone derivatives .
Electrophilic Aromatic Substitution
The benzothiazole ring directs electrophiles to specific positions:
-
Nitration :
Reacts with HNO₃/H₂SO₄ at 0–5°C to introduce nitro groups at the para position of the phenyl ring . -
Halogenation :
Bromination (Br₂/FeBr₃) occurs at the meta position relative to the ketone group.
Ring-Opening Reactions
Under extreme conditions:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
PFTα vs. PFTα(O): Oxygen Analogue
Structural Differences
PFTα(O) replaces the sulfur atom in the benzothiazole ring of PFTα with an oxygen atom , forming a benzoxazole core (Fig. 1A in ). This substitution alters electronic properties and polarity.
Physicochemical Comparison
Other Benzothiazole Derivatives
Key differences include:
Q & A
Basic: What synthetic strategies are optimal for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves condensation of a tetrahydrobenzothiazole precursor with a phenyl-ethanone derivative under acidic conditions. Key steps include:
- Reflux in ethanol with glacial acetic acid as a catalyst (5–10 drops per 0.001 mol substrate) to facilitate imine formation .
- Purification via column chromatography using dichloromethane/methanol (90:10) gradients to isolate the hydrobromide salt .
- Yield optimization by adjusting stoichiometry (1:1 molar ratio of amine to ketone) and monitoring reaction progress via TLC (Rf ≈ 0.6 in dichloromethane/methanol) .
Critical Parameters Table:
| Parameter | Optimal Condition | Evidence Source |
|---|---|---|
| Solvent | Absolute ethanol | |
| Catalyst | Glacial acetic acid (5–10 drops) | |
| Reaction Time | 3–4 hours reflux | |
| Purification | Column chromatography (CH2Cl2:MeOH 90:10) |
Basic: How should researchers characterize this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- 1H/13C NMR : Assign peaks using δ values for aromatic protons (7.2–8.3 ppm) and tetrahydrobenzothiazole NH/CH2 groups (2.5–4.5 ppm). Compare with analogous compounds (e.g., imidazo[2,1-b]thiazole derivatives) .
- X-ray crystallography : Use SHELXL for refinement . Asymmetric units may show π–π stacking (centroid distances ~3.7 Å) and C–H···π interactions, as seen in benzothiazole derivatives .
- Elemental analysis : Validate purity by matching calculated/observed C, H, N percentages (e.g., ±0.3% deviation) .
Advanced: How can structural contradictions (e.g., puckering vs. planarity) in crystallographic data be resolved?
Methodological Answer:
- Cremer-Pople puckering parameters : Quantify non-planarity using amplitude (q) and phase (φ) coordinates. For six-membered rings, q₂ > 0.5 Å indicates significant puckering .
- Refinement software : Employ SHELX for high-resolution data. Compare residual density maps to identify disordered regions .
- Validation tools : Cross-reference with Cambridge Structural Database entries for similar benzothiazole derivatives to assess geometric outliers .
Case Study :
In a related compound (1-(6-fluorobenzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde), dihedral angles between benzothiazole and phenyl rings ranged from 6.5° to 34.0°, highlighting conformational flexibility .
Advanced: What methodologies assess the compound’s biological activity, particularly enzyme inhibition?
Methodological Answer:
- Aldose reductase inhibition : Use spectrophotometric assays (λ = 340 nm) with DL-glyceraldehyde as substrate. IC50 values <10 µM suggest high potency, comparable to imidazo[2,1-b]thiazole derivatives .
- Docking studies : Perform molecular docking (e.g., AutoDock Vina) to evaluate binding to HIV-1 protease (PDB: 1HHP). Prioritize compounds with hydrogen bonds to catalytic aspartates (Asp25/Asp25') .
- Cytotoxicity screening : Test against MCF-7 or HeLa cell lines via MTT assay. EC50 >50 µM indicates low toxicity .
Advanced: How can synthetic byproducts or impurities be identified and mitigated?
Methodological Answer:
- HPLC-MS : Use C18 columns (acetonitrile/water + 0.1% formic acid) to detect brominated byproducts (e.g., 4-bromophenyl derivatives) .
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to exclude hydrazinecarbothioamide impurities .
- Kinetic studies : Monitor intermediates via in situ IR to minimize over-reaction (e.g., thiazolidinone formation) .
Advanced: What computational tools predict the compound’s reactivity or stability?
Methodological Answer:
- DFT calculations : Use Gaussian09 at B3LYP/6-31G* level to model charge distribution. High electrophilicity at the imino group (Fukui indices >0.1) indicates susceptibility to nucleophilic attack .
- Degradation studies : Simulate hydrolytic stability at pH 7.4 (PBS buffer, 37°C). Half-life <24 hours suggests need for prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
